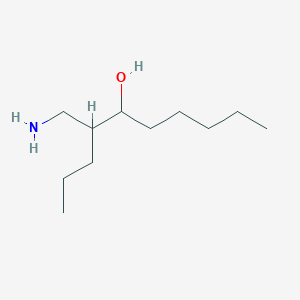
1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a phthalimide moiety, and benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phthalic anhydride to form the phthalimide derivative, followed by benzylation using benzyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.
相似化合物的比较
Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Shares a similar phthalimide structure but differs in the alkyl chain length.
1-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine: Lacks the dicarboxylate groups, affecting its reactivity and applications.
Uniqueness
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
属性
分子式 |
C22H20N2O6 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20N2O6/c25-19-17-8-4-5-9-18(17)20(26)24(19)30-21(27)16-10-12-23(13-11-16)22(28)29-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
InChI 键 |
ZMELHMNTHBMUQW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
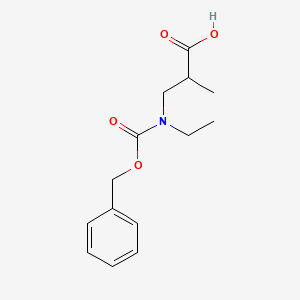
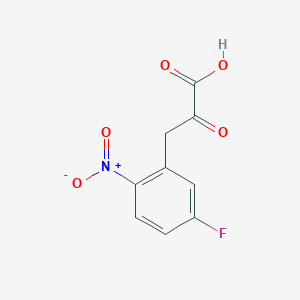
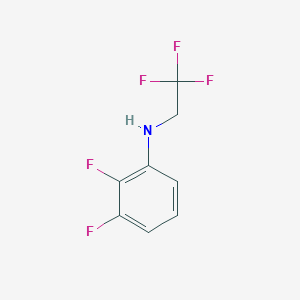
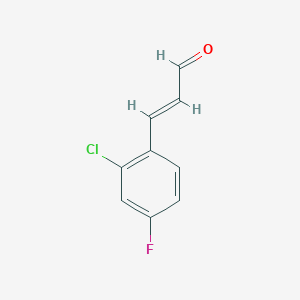
![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
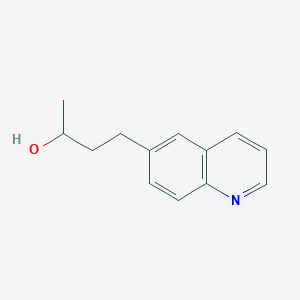

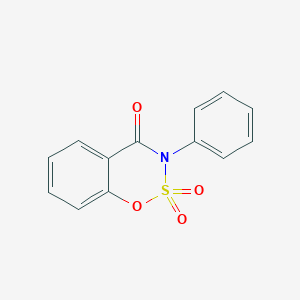

![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)

